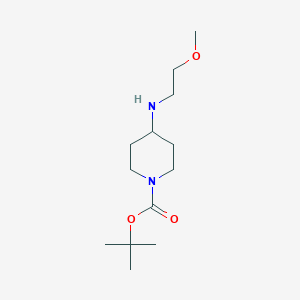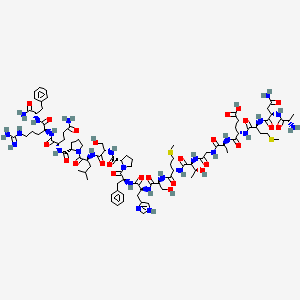
1-Boc-4-(2-Méthoxyéthylamino)pipéridine
Vue d'ensemble
Description
1-Boc-4-(2-Methoxyethylamino)piperidine is a useful research compound. Its molecular formula is C13H26N2O3 and its molecular weight is 258.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Boc-4-(2-Methoxyethylamino)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Boc-4-(2-Methoxyethylamino)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse d'inhibiteurs de Pim-1
Ce composé sert de précurseur dans la synthèse d'inhibiteurs de Pim-1 . Pim-1 est un proto-oncogène qui code pour une sérine/thréonine kinase. Ses inhibiteurs sont étudiés pour leur potentiel à traiter divers cancers en bloquant l'activité de la kinase, qui est cruciale pour la survie des cellules cancéreuses.
Développement d'agonistes du GPR119
Les chercheurs utilisent la 1-Boc-4-(2-Méthoxyéthylamino)pipéridine dans le développement d'agonistes sélectifs du GPR119 . Le GPR119 est un récepteur couplé aux protéines G impliqué dans l'homéostasie du glucose. Les agonistes de ce récepteur sont explorés pour leur potentiel antidiabétique, offrant une nouvelle approche du traitement du diabète de type II.
Création d'inhibiteurs de la réplication du VIH-1
Le composé est utilisé dans la création d'inhibiteurs de la réplication du VIH-1 de type M (R5) . Ces inhibiteurs ciblent la souche R5 du VIH-1, empêchant le virus de se répliquer dans les cellules hôtes, ce qui est une stratégie prometteuse dans la lutte contre le VIH/SIDA.
Production d'inhibiteurs d'HDAC
C'est également un précurseur pour la production d'inhibiteurs d'HDAC . Les inhibiteurs d'histone désacétylase (HDAC) sont des composés qui interfèrent avec la fonction de l'HDAC, conduisant à l'hyperacétylation des histones, affectant l'expression des gènes et montrant un potentiel en thérapie anticancéreuse.
Synthèse d'antagonistes sélectifs du 5-HT6
La this compound est impliquée dans la synthèse d'antagonistes sélectifs du 5-HT6 . Ces antagonistes sont étudiés pour leurs effets thérapeutiques potentiels sur les troubles neurologiques, y compris la maladie d'Alzheimer, en raison de leur rôle dans les processus cognitifs.
Activité anticancéreuse via l'inhibition des protéines du fuseau de la kinésine
Le composé est un précurseur dans la synthèse d'inhibiteurs qui ciblent les protéines du fuseau de la kinésine . Ces protéines sont essentielles à la division cellulaire, et leurs inhibiteurs peuvent arrêter la prolifération des cellules cancéreuses, ce qui en fait une cible pour les médicaments anticancéreux.
Inhibiteurs de protéase de l'acide aspartique
Il est utilisé dans la préparation d'inhibiteurs de protéase de l'acide aspartique . Ces inhibiteurs pourraient potentiellement traiter des maladies comme le paludisme et le VIH en inhibant les protéases dont ces agents pathogènes ont besoin pour mûrir et se répliquer.
Applications de synthèse personnalisée
Enfin, la this compound est précieuse dans les applications de synthèse personnalisée . Elle peut être utilisée pour créer une large gamme de molécules spécialisées à des fins de recherche, démontrant sa polyvalence en synthèse chimique.
Propriétés
IUPAC Name |
tert-butyl 4-(2-methoxyethylamino)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O3/c1-13(2,3)18-12(16)15-8-5-11(6-9-15)14-7-10-17-4/h11,14H,5-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDQHOQBFYIPISR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70656255 | |
| Record name | tert-Butyl 4-[(2-methoxyethyl)amino]piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70656255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
710972-40-0 | |
| Record name | tert-Butyl 4-[(2-methoxyethyl)amino]piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70656255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-6-(2,4-dinitroanilino)-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-4-carboxy-2-[[(2S)-3-hydroxy-2-[(4-methyl-2-oxochromen-7-yl)amino]propanoyl]amino]butanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-5-oxopentanoic acid](/img/structure/B1518462.png)



![(2Z)-3-butyl-2-[(2E,4E,6E)-7-(3-butyl-1,1-dimethylbenzo[e]indol-3-ium-2-yl)hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indole;hexafluorophosphate](/img/structure/B1518477.png)




![N-[4-(Acetylmethylamino)butyl]-3-(3,4-dimethoxyphenyl)-N-methylpropenamide](/img/structure/B1518493.png)
![[(2R,3S,5S)-5-Acetyloxy-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B1518494.png)
![N-[(3beta)-3-Hydroxy-28-oxoolean-12-en-28-yl]-L-leucine](/img/structure/B1518497.png)

